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Introduction
Defactinib hydrochloride (formerly known as VS-6063 and PF-04554878) is a potent and

selective, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and

Proline-rich Tyrosine Kinase 2 (Pyk2). FAK, a non-receptor tyrosine kinase, is a critical

mediator of signal transduction downstream of integrins and growth factor receptors. It plays a

pivotal role in cell adhesion, migration, proliferation, and survival, processes that are frequently

dysregulated in cancer. Upregulation and constitutive activation of FAK are observed in a

multitude of human cancers, correlating with increased malignancy, invasiveness, and poor

prognosis. This technical guide provides a comprehensive overview of the mechanism of action

of defactinib, detailing its molecular targets, impact on signaling pathways, and the

experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of FAK and Pyk2
Defactinib is an ATP-competitive inhibitor that targets the kinase activity of both FAK and its

closely related family member, Pyk2. The high affinity and selectivity of defactinib for these

kinases are central to its therapeutic potential.
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Defactinib demonstrates nanomolar potency against its primary targets. The selectivity of a

kinase inhibitor is crucial to minimize off-target effects and associated toxicities.

Target IC50 (nM) EC50 (nM) Notes

FAK 0.6
26 (in vivo

phosphorylation)

Potent inhibition of

kinase activity and

cellular function.

Pyk2 0.6 -
Equipotent inhibition

to FAK.

Other Kinases
>100-fold selectivity

over other kinases
-

Demonstrates high

selectivity for the FAK

family.

Table 1: Potency and Selectivity of Defactinib Hydrochloride. IC50 values represent the

concentration of defactinib required to inhibit 50% of the kinase activity in vitro. EC50

represents the effective concentration to inhibit FAK phosphorylation by 50% in vivo.

Impact on Cellular Signaling Pathways
By inhibiting FAK, defactinib disrupts key signaling cascades that drive tumor progression. FAK

acts as a central node, integrating signals from the extracellular matrix (ECM) and growth factor

receptors to regulate a variety of cellular functions.

Inhibition of FAK Autophosphorylation
The initial step in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397). This event

creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full

activation of FAK and downstream signaling. Defactinib directly inhibits this critical

autophosphorylation step in a time- and dose-dependent manner.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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